REACTION_SMILES
|
[Br:1][c:2]1[c:3]2[cH:4][cH:5][c:6]([C:12](=[O:13])[O:14][CH3:15])[cH:7][c:8]2[cH:9][cH:10][cH:11]1.[CH3:17][O:18][CH2:19][CH2:20][O:21][AlH2-:22][O:23][CH2:24][CH2:25][O:26][CH3:27].[ClH:29].[Na+:16].[OH2:28].[cH:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[Br:1][c:2]1[c:3]2[cH:4][cH:5][c:6]([CH2:12][OH:13])[cH:7][c:8]2[cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(Br)cccc2c1
|
Name
|
COCCO[AlH2-]OCCOC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc2c(Br)cccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |